1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide
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Overview
Description
1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide is a synthetic organic compound that features an indole core, an oxadiazole ring, and an azetidine moiety. These structural components suggest that the compound may have interesting biological and chemical properties, potentially useful in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-indole-3-carbaldehyde, are known to be precursors for the synthesis of biologically active structures .
Mode of Action
It’s worth noting that similar compounds have been used in multi-component reactions (mcrs) to access complex molecules .
Biochemical Pathways
Similar compounds have been shown to play a role in various biochemical reactions .
Result of Action
Similar compounds have been shown to have significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide likely involves multiple steps, including:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Construction of the Oxadiazole Ring: Typically synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Azetidine Ring Formation: This may involve cyclization reactions starting from appropriate precursors.
Coupling Reactions: The final compound is formed by coupling the indole, oxadiazole, and azetidine fragments under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and azetidine rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxidized indole derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide may have applications in:
Medicinal Chemistry: Potential as a drug candidate due to its unique structure.
Biology: Could be used in studies involving enzyme inhibition or receptor binding.
Materials Science: May serve as a building block for novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indole-3-carbonyl)-N-methylazetidine-3-carboxamide: Similar structure but lacks the oxadiazole ring.
1-(1H-indole-3-carbonyl)-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)azetidine-3-carboxamide: Similar but with a thiadiazole ring instead of oxadiazole.
Uniqueness
The presence of the oxadiazole ring in 1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide may confer unique properties, such as enhanced stability or specific biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-10-20-21-15(25-10)7-19-16(23)11-8-22(9-11)17(24)13-6-18-14-5-3-2-4-12(13)14/h2-6,11,18H,7-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNGYKZMBGWOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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